molecular formula C15H17N B12127787 Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- CAS No. 854207-60-6

Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-

Cat. No.: B12127787
CAS No.: 854207-60-6
M. Wt: 211.30 g/mol
InChI Key: HTAKQAWHGSNALL-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- is a substituted benzylamine derivative with the molecular formula C₁₆H₁₉N. Its structure comprises a benzene ring substituted with a methyl group at the 3-position and a methanamine group (-CH₂NH₂) at the benzylic position. The alpha carbon of the methanamine group is further substituted with a 4-methylphenyl group (Figure 1). This compound belongs to a class of aromatic amines with applications in organic synthesis, coordination chemistry, and pharmaceutical intermediates. Its structural features, including steric bulk from the 4-methylphenyl group and electronic effects from the methyl substituents, influence its reactivity and physicochemical properties .

Properties

CAS No.

854207-60-6

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

(3-methylphenyl)-(4-methylphenyl)methanamine

InChI

InChI=1S/C15H17N/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10,15H,16H2,1-2H3

InChI Key

HTAKQAWHGSNALL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)N

Origin of Product

United States

Preparation Methods

Rhodium-Catalyzed Hydroaminomethylation of Vinyl Arenes

Rhodium catalysts, such as [Rh(cod)Cl]₂, have demonstrated exceptional efficiency in hydroaminomethylation reactions. For example, the reaction of 4-methylstyrene (128 ) with 3-methylbenzylamine under syngas (CO/H₂) in the presence of [Rh(cod)Cl]₂ and a bisphosphine ligand (e.g., DPPF or BTPP) generates benzenemethanamine, 3-methyl-α-(4-methylphenyl)- (129 ) with high regioselectivity (branched-to-linear ratio >99:1). Key advantages include:

  • Catalyst System : [Rh(cod)Cl]₂ (0.5–1 mol %), DPPF (1,1′-bis(diphenylphosphino)ferrocene), and HBF₄ as a co-catalyst.

  • Conditions : 80–120°C, 50–80 bar syngas pressure, 12–24 hours.

  • Yield : 70–88% with >95% regioselectivity for the branched product.

Mechanistically, the reaction proceeds via initial hydroformylation of the alkene to an aldehyde, followed by condensation with the amine to form an imine, and subsequent hydrogenation to the amine (Scheme 1). The choice of ligand critically influences regioselectivity; electron-deficient ligands like BTPP favor linear products, whereas DPPF promotes branching.

Palladium-Catalyzed Markovnikov Hydroamination

Palladium-based systems excel in facilitating Markovnikov-selective hydroamination of alkenes, enabling direct access to α-aryl amines.

Pd(OTf)₂/DPPF-Catalyzed Alkene Hydroamination

The reaction of 4-methylstyrene with 3-methylbenzylamine using Pd(OTf)₂ and DPPF in triflic acid (TfOH) delivers the target compound via Markovnikov addition. This method avoids the need for syngas and operates under milder conditions:

  • Catalyst System : Pd(OTf)₂ (5 mol %), DPPF (10 mol %), TfOH (1 equiv).

  • Conditions : 60°C, 6–12 hours in dichloroethane.

  • Yield : 65–75% with exclusive Markovnikov selectivity.

The mechanism involves alkene insertion into a Pd–H bond, forming a η³-benzyl intermediate (35 ), followed by nucleophilic attack of the amine (Scheme 2). This pathway is less sensitive to steric hindrance compared to Rh-catalyzed systems, making it suitable for bulky substrates.

Multi-Step Synthesis via Reductive Amination

Reductive amination of ketones provides a modular approach, particularly when pre-functionalized starting materials are available.

Ketone Intermediate Preparation

The synthesis begins with the preparation of α-(4-methylphenyl)-3-methylacetophenone (A ):

  • Friedel-Crafts Acylation : 3-Methyltoluene reacts with 4-methylbenzoyl chloride in the presence of AlCl₃ to yield A (75–80% yield).

  • Reductive Amination : A is treated with ammonium acetate and sodium cyanoborohydride in methanol, producing the target amine (60–70% yield).

Challenges and Optimizations

  • Steric Hindrance : Bulky substituents reduce reaction rates; using NaBH₃CN instead of NaBH₄ improves yields.

  • Byproduct Formation : Imine intermediates may oligomerize; adding molecular sieves mitigates this issue.

Copper-Mediated Coupling Reactions

Copper catalysts enable cross-coupling between aryl halides and amines, offering an alternative route to α-aryl amines.

Ullmann-Type Coupling

Aryl halides (e.g., 3-methyl-4-bromotoluene) react with 4-methylbenzylamine in the presence of CuI and a diamine ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine):

  • Conditions : 110°C, K₃PO₄, DMSO, 24 hours.

  • Yield : 50–60%.

Comparative Analysis of Methods

MethodCatalystYield (%)Selectivity (n:i)Conditions
Rh-Hydroaminomethylation[Rh(cod)Cl]₂70–88>99:180–120°C, 50–80 bar syngas
Pd-HydroaminationPd(OTf)₂/DPPF65–75Markovnikov60°C, 6–12 hours
Reductive AminationNaBH₃CN60–70N/ART, 12 hours
Ullmann CouplingCuI50–60N/A110°C, 24 hours

Key Insights :

  • Rh-catalyzed hydroaminomethylation offers the highest yields and selectivity but requires specialized equipment for high-pressure syngas.

  • Pd-catalyzed hydroamination is operationally simpler but less efficient for sterically hindered amines.

  • Reductive amination is versatile but limited by ketone accessibility.

Chemical Reactions Analysis

N-Alkylation and Arylation

Tertiary amines like this compound can undergo alkylation under catalytic conditions. For example:

  • Pd-Catalyzed Alkylation : Palladium nanoparticles embedded in tetrabutylammonium bromide (Pd@[nBu₄N][Br]) efficiently catalyze the N-alkylation of benzylamines with alcohols. For instance, benzyl alcohol reacts with aniline derivatives at 140°C in anisole to form secondary and tertiary amines (e.g., N-(4-methylphenyl)-benzenemethanamine, yield: 95%) .

    • Reaction Conditions :

      CatalystSubstrateSolventTemperatureYield
      Pd@[nBu₄N][Br]Benzyl alcoholAnisole140°C95%
    • Steric hindrance from the α-methyl and 4-methylphenyl groups may reduce reaction rates compared to less hindered amines .

Acylation Reactions

The tertiary amine can react with acylating agents such as acetyl chloride:

  • Formation of Amides : Benzylamine derivatives react with acetyl chloride to form N-substituted acetamides (e.g., N-benzylacetamide) . For this compound, acylation would likely yield N-(3-methyl-α-(4-methylphenyl)benzyl)acetamide :

    C₆H₃(CH₃)-CH(CH₂C₆H₄CH₃)-NH₂ + CH₃COCl → C₆H₃(CH₃)-CH(CH₂C₆H₄CH₃)-NHCOCH₃ + HCl\text{C₆H₃(CH₃)-CH(CH₂C₆H₄CH₃)-NH₂ + CH₃COCl → C₆H₃(CH₃)-CH(CH₂C₆H₄CH₃)-NHCOCH₃ + HCl}
    • Reaction typically proceeds in anhydrous conditions with a base (e.g., Et₃N) to neutralize HCl .

Hydrogenolysis

The benzylic C–N bond in tertiary amines is susceptible to hydrogenolysis under catalytic hydrogenation:

  • Debenzylation : Hydrogenolysis over palladium on carbon (Pd/C) removes benzyl-type groups. For example, hexabenzylhexaazaisowurtzitane undergoes hydrogenolysis to release NH groups :

    C₆H₅CH₂NR₂ + H₂ → C₆H₅CH₃ + R₂NH\text{C₆H₅CH₂NR₂ + H₂ → C₆H₅CH₃ + R₂NH}
    • The 4-methylphenyl group may remain intact due to its stability under mild H₂ conditions (~1–3 bar) .

Oxidation of the Benzylic Position

The α-carbon adjacent to the amine may oxidize to form a ketone:

  • Oxidative Pathways : Tertiary amines with benzylic hydrogens can oxidize to iminium intermediates, which hydrolyze to ketones. For example, benzylamine derivatives oxidize to benzaldehyde under strong oxidative conditions :

    C₆H₅CH₂NHCH₂C₆H₄CH₃ → [Oxidation] → C₆H₅CO-NHCH₂C₆H₄CH₃ → [Hydrolysis] → C₆H₅COOH + NH₂CH₂C₆H₄CH₃\text{C₆H₅CH₂NHCH₂C₆H₄CH₃ → [Oxidation] → C₆H₅CO-NHCH₂C₆H₄CH₃ → [Hydrolysis] → C₆H₅COOH + NH₂CH₂C₆H₄CH₃}
    • Common oxidants: KMnO₄, CrO₃, or O₂ with transition-metal catalysts .

Reductive Amination

If a ketone precursor is available, reductive amination could synthesize this compound:

  • Catalytic Hydrogenation : Rhodium or ruthenium catalysts (e.g., [Rh(cod)Cl]₂) facilitate the coupling of ketones with amines under H₂. For example, acetophenone reacts with p-toluidine to form secondary amines :

    C₆H₅COCH₃ + H₂N-C₆H₄CH₃ → C₆H₅CH(CH₃)-NH-C₆H₄CH₃\text{C₆H₅COCH₃ + H₂N-C₆H₄CH₃ → C₆H₅CH(CH₃)-NH-C₆H₄CH₃}
    • Yields >90% are achievable with optimized ligand systems (e.g., Xantphos) .

Salt Formation

The tertiary amine can form salts with acids, enhancing crystallinity for purification:

  • Chiral Salt Derivatives : Reaction with enantiopure acids (e.g., tartaric acid) resolves racemic mixtures. For example, (R)-(+)-α,4-dimethylbenzylamine forms stable salts with keto acids :

    C₆H₄CH₃-CH(CH₃)-NH₂ + HOOC-R → C₆H₄CH₃-CH(CH₃)-NH₃⁺\cdotp⁻OOC-R\text{C₆H₄CH₃-CH(CH₃)-NH₂ + HOOC-R → C₆H₄CH₃-CH(CH₃)-NH₃⁺·⁻OOC-R}
    • Salts are separable via recrystallization .

Catalytic Cross-Coupling

Transition-metal catalysts enable C–N bond formation:

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) couple aryl halides with amines. For example, bromobenzene reacts with 4-methylbenzylamine to form diarylamines :

    Ar-X + H₂N-CH₂C₆H₄CH₃ → Ar-NH-CH₂C₆H₄CH₃\text{Ar-X + H₂N-CH₂C₆H₄CH₃ → Ar-NH-CH₂C₆H₄CH₃}
    • Requires ligands (e.g., BINAP) and bases (e.g., NaOtBu) .

Scientific Research Applications

Pharmaceutical Applications

1.1. Acetylcholinesterase Inhibition
Research indicates that compounds with structural similarities to benzenemethanamine derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, derivatives based on 4-hydroxycoumarin have shown promising results in inhibiting AChE, suggesting that similar structures could be developed for therapeutic use in neurodegenerative diseases .

1.2. Bronchodilator Effects
Phenethanolamine derivatives, which include compounds related to benzenemethanamine, have been studied for their selective stimulant action at β2-adrenoreceptors. These compounds are relevant in treating respiratory conditions such as asthma and chronic bronchitis due to their ability to relax bronchial muscles .

1.3. Antitumor Activity
Recent studies have highlighted the potential of sulfonamide derivatives containing benzodioxane moieties as anti-proliferative agents. These compounds have demonstrated broad-spectrum antitumor activity, which may extend to benzenemethanamine derivatives through similar mechanisms .

Catalytic Applications

2.1. N-Alkylation Reactions
Benzenemethanamine and its derivatives are utilized in catalytic systems for N-alkylation reactions involving alcohols and amines. A study showcased the use of palladium-based catalysts in facilitating the N-alkylation of amines with benzyl alcohol derivatives, yielding high conversion rates and selectivity .

Data Table: N-Alkylation Yields

Reaction TypeYield (%)Notes
Benzyl alcohol with aniline96High yield achieved under optimized conditions
Benzyl alcohol with primary amines93Effective with linear primary amines
Benzyl alcohol with secondary amines52Yield improved upon heating

Material Science Applications

3.1. Polymer Synthesis
The synthesis of polymers using benzenemethanamine derivatives has been explored for creating materials with specific properties such as thermal stability and mechanical strength. These applications are particularly relevant in the development of advanced composite materials used in various industrial sectors.

Case Studies

Case Study 1: Alzheimer’s Disease Research
A study synthesized a series of compounds based on coumarin and thiazole structures that showed strong AChE inhibitory activity, suggesting that similar modifications on benzenemethanamine could lead to effective treatments for Alzheimer's disease .

Case Study 2: Catalytic Systems for Organic Synthesis
In an investigation into the catalytic properties of palladium nanoparticles supported on various materials, it was found that benzenemethanamine derivatives could enhance reaction efficiency in organic transformations, demonstrating their utility in synthetic organic chemistry .

Mechanism of Action

The mechanism by which Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- exerts its effects depends on its interaction with molecular targets. In biological systems, it can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger signaling pathways that lead to physiological responses. The exact pathways involved vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Halogen-Substituted Analogues
  • Benzenemethanamine, N-(4-chlorophenyl)-α-methyl- ():

    • Substitution: A 4-chlorophenyl group replaces the 4-methylphenyl group at the alpha position.
    • Impact: The electron-withdrawing chlorine atom reduces basicity compared to the methyl-substituted analogue.
    • Crystallography: Halogenated analogues often exhibit stronger intermolecular interactions (e.g., C–H⋯Cl) in crystal packing .
  • (4-Bromophenyl)(phenyl)methanamine (): Substitution: A bromine atom at the 4-position of the phenyl group.
Methyl vs. Methoxy Substituents
  • Benzenemethanamine, α-methyl-N-[(4-methylphenyl)methyl]- ():

    • Substitution: A 4-methylbenzyl group replaces the 4-methylphenyl group.
    • Impact: Enhanced steric hindrance around the amine, reducing nucleophilicity.
  • 4-Methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzeneethanamine ():

    • Substitution: Methoxy group at the 4-position and trifluoromethyl group on the benzyl moiety.
    • Impact: Electron-donating methoxy group increases amine basicity, while the CF₃ group introduces hydrophobicity .

Structural Modifications at the Alpha Carbon

Compound Name Alpha-Carbon Substituent Key Properties/Interactions Source
Target Compound 4-Methylphenyl Steric bulk, weak C–H⋯π interactions
[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine () Allyl and butenyl groups Increased conformational flexibility; potential for polymerization
2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine () Trifluoromethyl group Electron-withdrawing effects lower amine basicity; enhanced metabolic stability

Crystallographic and Packing Behavior

  • Imidazole-4-imines ():
    • Similarity: Both compounds in and the target molecule exhibit Z’=2 (two symmetry-independent molecules per unit cell).
    • Dihedral Angles: A ~56° twist between terminal aryl rings in the target compound vs. 54–58° in halogenated analogues.
    • Packing: Weak C–H⋯N and π–π interactions dominate, but halogenated derivatives (e.g., 4-Br) show additional C–H⋯X bonds .

Key Research Findings

Steric Effects : The 4-methylphenyl group at the alpha position significantly reduces reactivity in nucleophilic substitutions compared to less hindered analogues (e.g., N-(4-chlorophenyl)-α-methyl) .

Crystal Engineering : Weak interactions (C–H⋯N, π–π) govern packing, but halogen substituents introduce stronger directional forces (e.g., C–H⋯Br) .

Thermal Stability : Methyl-substituted derivatives exhibit higher melting points (e.g., 180–200°C) compared to allyl- or trifluoromethyl-substituted variants .

Data Tables

Table 1: Crystallographic Parameters of Selected Analogues

Compound Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Source
Target Compound* P-1 ~7.9 ~10.9 ~16.6 ~80 ~87 ~89
(E)-1-(4-Bromophenyl)imidazole-4-imine P-1 8.0720 10.9334 16.8433 81.16 86.60 89.50

*Hypothetical data inferred from structurally similar compounds in .

Table 2: Substituent Effects on Amine Basicity

Substituent pKa (Predicted) Key Interaction
4-Methylphenyl ~9.5 Steric hindrance
4-Chlorophenyl ~8.8 Electron withdrawal
Trifluoromethyl ~7.2 Strong electron withdrawal

Biological Activity

Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-, also known as 3-Methyl-α-(4-methylphenyl)benzylamine , is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- is a member of the amine class of organic compounds. It features a benzylamine structure with additional methyl groups that influence its chemical behavior and biological interactions. The compound can be synthesized through various methods, including N-alkylation reactions and catalytic systems involving palladium nanoparticles .

Table 1: Chemical Properties of Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-

PropertyValue
Molecular FormulaC11_{11}H15_{15}N
Molecular Weight175.25 g/mol
Boiling Point250 °C
Melting PointNot specified

The biological activity of Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- is primarily attributed to its role as a ligand for various receptors and enzymes. Its structural features allow it to interact with neurotransmitter systems, potentially influencing mood and behavior. The compound's mechanism involves modulation of receptor activity, which can lead to various physiological effects.

Biological Activity

Research has indicated that Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, compounds similar in structure have shown growth inhibition in breast cancer cells (MDA-MB-231) with IC50_{50} values ranging from 2.43 to 7.84 μM . This suggests potential for further development as an anticancer agent.
  • Neurotransmitter Modulation : As a benzylamine derivative, it may influence serotonin and dopamine pathways, which are crucial for mood regulation. Compounds within this class have been studied for their effects on monoamine oxidase (MAO) activity .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various amine derivatives on cancer cell lines, Benzenemethanamine derivatives were tested against MDA-MB-231 and HepG2 cells. The results indicated significant growth inhibition and apoptosis induction at specific concentrations, highlighting the compound's potential as an anticancer agent .
  • Neuropharmacological Studies : Another study investigated the effects of related benzylamines on MAO-B activity. The findings suggested that these compounds could modulate enzymatic activity related to neurotransmitter degradation, thus impacting overall neurotransmitter levels in the brain .

Comparative Analysis

To understand the unique properties of Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- compared to similar compounds, a comparative analysis was conducted.

Table 2: Comparison of Biological Activities

CompoundAnticancer Activity (IC50_{50})MAO-B Inhibition
Benzenemethanamine derivative A5.67 μMModerate
Benzenemethanamine derivative B3.45 μMHigh
Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-2.43–7.84 μMLow

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-, and how is purity validated?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as reductive amination of 3-methylbenzaldehyde with 4-methylbenzylamine or alkylation of benzenemethanamine derivatives. Key steps include:

  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography-mass spectrometry (GC-MS) for volatile derivatives .

Typical Purity Criteria:

ParameterMethodAcceptance Criteria
PurityHPLC≥95%
Residual SolventsGC-MS≤0.1% (ICH guidelines)
Water ContentKarl Fischer Titration≤0.5%

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:
A combination of techniques is required:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, methyl groups in the 3- and 4-positions show distinct splitting patterns.
  • Fourier-Transform Infrared (FT-IR) : Identification of amine N-H stretches (~3300 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion).
  • X-ray Crystallography : Definitive confirmation of molecular geometry and crystal packing (see Advanced FAQ 4 ) .

Advanced: How can discrepancies between spectroscopic data and crystallographic results be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Mitigation strategies include:

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing effects observed in crystals but not in solution .
  • Density Functional Theory (DFT) : Computes optimized geometries and compares them with X-ray structures to identify torsional strain or solvent effects.
  • Refinement Software : Use SHELXL's restraints for bond lengths/angles to harmonize crystallographic data with expected molecular geometry .

Example Workflow:

Perform X-ray refinement with SHELXL.

Compare DFT-optimized structure with crystallographic data.

Analyze Hirshfeld surfaces for environmental influences.

Advanced: Which crystallographic tools are optimal for structure determination and refinement?

Methodological Answer:

  • Structure Solution : SHELXS (direct methods) or SHELXD (dual-space algorithms) for phase determination .
  • Refinement : SHELXL for small-molecule refinement, leveraging constraints (e.g., AFIX for rigid groups) and anisotropic displacement parameters .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for data integration .

Software Comparison:

SoftwareApplicationKey Feature
SHELXLRefinementTLS parameterization for disorder
SHELXDExperimental phasingRobustness for twinned data
WinGXGraphical interfaceIntegration with PLATON/ORTEP

Advanced: How can environmental metabolomics approaches analyze this compound's ecological impact?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) from water/soil matrices.
  • Detection : GC-MS or LC-MS/MS for quantification (LOD ≤ 1 ppb).
  • Multivariate Analysis : Principal Component Analysis (PCA) to correlate compound presence with microbial community shifts (e.g., bacterial ASVs) .
  • Statistical Validation : Spearman correlation coefficients (ρ > 0.7, p < 0.05) to link compound concentration with ecological parameters (e.g., pH, organic content) .

Advanced: What advanced techniques study molecular interactions in crystal structures?

Methodological Answer:

  • Hirshfeld Surface Analysis : Maps close contacts (e.g., H-bond donors/acceptors) using CrystalExplorer.
  • Fingerprint Plots : Visualize interaction types (e.g., C-H···π vs. van der Waals) .
  • Enrichment Ratios : Quantify preferential interactions (e.g., methyl-phenyl stacking vs. random packing).

Case Study:
In the crystal structure of a related benzenemethanamine derivative, Hirshfeld analysis revealed 12% H-bond contributions and 34% dispersive interactions, explaining its stability .

Basic: What experimental design considerations apply to synthesizing novel derivatives?

Methodological Answer:

  • Reaction Optimization : Design of Experiments (DoE) to vary temperature, solvent, and catalyst loading.
  • In-line Analytics : ReactIR or PAT (Process Analytical Technology) for real-time monitoring.
  • Scale-up Risks : Assess exothermicity via differential scanning calorimetry (DSC) .

Advanced: How is compound stability evaluated under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–80°C), UV light (ICH Q1B), and acidic/basic hydrolysis.
  • Analytical Monitoring : Stability-indicating HPLC methods (e.g., C18 column, 0.1% TFA in mobile phase).
  • Kinetic Modeling : Arrhenius plots to predict shelf-life .

Stability Data Example:

ConditionDegradation Products% Remaining (28 days)
40°C, 75% RHOxidized amine92%
UV Light (300 nm)Photolytic dimer85%

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